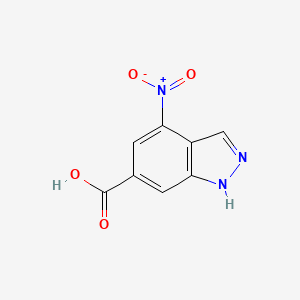

4-Nitro-1H-indazole-6-carboxylic acid

Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of immense interest in contemporary chemical research. researchgate.netnih.gov First defined by Emil Fischer, this scaffold is not commonly found in nature, but its synthetic derivatives have demonstrated a vast range of pharmacological properties. austinpublishinggroup.comresearchgate.net The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with activities including anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties. researchgate.nettaylorandfrancis.comresearchgate.net

The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. researchgate.net For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for treating ovarian cancer. nih.gov These examples highlight the ability of the indazole core to serve as a foundational structure for potent and selective therapeutic agents. Its unique chemical properties and the ability to exist in different tautomeric forms make it a versatile building block for synthesizing a multitude of other heterocyclic systems. researchgate.net Researchers continue to explore new indazole derivatives for various therapeutic targets, including neurodegenerative disorders and anemia of chronic disease. nih.govtaylorandfrancis.com

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Pazopanib | Anticancer (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Tyrosine Kinase Inhibitor |

| Niraparib | Anticancer (Ovarian, Fallopian Tube, Peritoneal Cancer) | PARP Inhibitor |

| Benzydamine | Anti-inflammatory, Analgesic | Non-steroidal anti-inflammatory drug (NSAID) |

| Entrectinib | Anticancer (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Tyrosine Kinase Inhibitor (ALK, ROS1, TRK) |

Strategic Positioning of 4-Nitro-1H-indazole-6-carboxylic Acid in Structure-Activity Exploration

While not a widely marketed drug itself, this compound is a strategically important molecule, primarily serving as a versatile building block in organic synthesis and medicinal chemistry. researchgate.netnih.gov Its value lies in the specific arrangement of its functional groups—the indazole core, a nitro group at position 4, and a carboxylic acid at position 6—which provides multiple avenues for chemical modification in the exploration of structure-activity relationships (SAR).

The carboxylic acid moiety is a key functional handle. It can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, allowing chemists to introduce a wide range of substituents. researchgate.net This is a common strategy for fine-tuning a molecule's physicochemical properties, like solubility and cell permeability, and for exploring interactions with biological targets. nih.gov

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring. acs.org Furthermore, the nitro group is a valuable synthetic precursor to an amino group. researchgate.net The resulting amine is a common pharmacophore that can form critical hydrogen bonds or ionic interactions within a biological receptor site. The strategic placement of the nitro group at the 4-position, which can be reduced to an amine, and the carboxylic acid at the 6-position, which can be derivatized into various amides, allows for the systematic creation of a library of compounds to probe biological activity. For example, studies on 4,6-disubstituted indazole compounds have been conducted to develop potent inhibitors for treating anemia of chronic disease. nih.gov

Therefore, this compound is positioned as a key intermediate, enabling the synthesis of complex molecules for screening and optimization in drug discovery programs. nih.govacs.org

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 885519-71-1 | guidechem.comlabshake.com |

| Molecular Formula | C₈H₅N₃O₄ | labshake.com |

| Molecular Weight | 207.14 g/mol | labshake.com |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)N+[O-])C(=O)O | labshake.com |

Historical Context and Evolution of Indazole Derivative Research

The study of indazoles dates back to the 19th century, but significant interest in their pharmacological potential has surged in recent decades. austinpublishinggroup.compnrjournal.com Early research focused on fundamental synthesis and understanding the tautomerism of the indazole ring system. austinpublishinggroup.comresearchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov

The 20th century saw the development of numerous synthetic routes to the indazole nucleus, such as the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzaldehydes. nih.gov A common method for producing 4-nitro-1H-indazole involves the diazotization of 2-methyl-3-nitro-aniline. chemicalbook.com

The evolution of high-throughput screening and computational chemistry has dramatically accelerated indazole derivative research. Structure-guided drug design has enabled the synthesis of highly potent and selective inhibitors for various enzyme targets, such as kinases and polymerases. nih.gov The systematic study of substituted indazoles, including nitro- and carboxyl-functionalized variants, has become a core area in the quest for new drug candidates. pnrjournal.com Research has expanded from simple derivatives to complex molecules where the indazole is a key component, as seen in the development of treatments for cancer and other chronic diseases. nih.govresearchgate.net Studies have also explored the reactivity of nitroindazoles, for example, their reaction with formaldehyde (B43269) to form N-methanol derivatives, which provides further insight into their chemical behavior and potential as synthetic intermediates. acs.orgsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)4-1-6-5(3-9-10-6)7(2-4)11(14)15/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXTUKCZSXGARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646317 | |

| Record name | 4-Nitro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-71-1 | |

| Record name | 4-Nitro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Crystallographic Elucidation of 4 Nitro 1h Indazole 6 Carboxylic Acid Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Nitro-1H-indazole-6-carboxylic acid, both solution-state and solid-state NMR would provide critical insights into its molecular structure, electronic environment, and dynamic behaviors such as tautomerism and polymorphism.

Solution-State NMR Investigations of this compound

The proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pyrazole (B372694) and carboxylic acid groups. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and potential hydrogen bonding with the solvent or other molecules. princeton.edu The N-H proton of the indazole ring is also expected to be in a similar downfield region.

The chemical shifts of the aromatic protons on the benzene (B151609) ring are influenced by the electron-withdrawing nature of both the nitro and carboxylic acid groups. The proton at position 5, situated between these two groups, would likely experience the most significant deshielding effect. The proton at position 7 would also be influenced, though to a lesser extent. The proton at position 3 on the pyrazole ring would also have a characteristic chemical shift.

In the carbon-¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. princeton.edu The carbons attached to the nitro group (C4) and the carboxylic acid group (C6) would also exhibit characteristic downfield shifts due to the electron-withdrawing effects of these substituents. The chemical shifts of other carbons in the indazole ring would provide further confirmation of the structure. nih.gov

Tautomerism: Indazole derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. In solution, one tautomer is typically more stable. For many indazoles, the 1H-tautomer is thermodynamically favored. researchgate.net NMR spectroscopy can be used to study this tautomeric equilibrium, as the chemical shifts of the ring protons and carbons would differ between the two forms.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted based on analogs)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H3 | 8.0 - 8.5 | - |

| H5 | 8.5 - 9.0 | - |

| H7 | 7.8 - 8.2 | - |

| NH (1H) | 13.0 - 14.0 | - |

| COOH | 12.0 - 13.5 | - |

| C3 | 130 - 135 | 130 - 135 |

| C3a | 120 - 125 | 120 - 125 |

| C4 | - | 145 - 150 |

| C5 | - | 115 - 120 |

| C6 | - | 130 - 135 |

| C7 | - | 110 - 115 |

| C7a | 140 - 145 | 140 - 145 |

| C=O | - | 165 - 170 |

Note: These are predicted values based on data from related nitroindazole compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Solid-State NMR Characterization of Polymorphism

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state, including the characterization of different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a material.

For this compound, ssNMR could be used to identify and characterize different polymorphs by detecting variations in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the crystal lattice. Each polymorph would have a unique ssNMR spectrum due to differences in molecular packing, intermolecular interactions, and conformations.

While no specific ssNMR studies on this compound have been reported, research on related compounds has demonstrated the utility of this technique in distinguishing between different crystalline forms and understanding the nature of intermolecular hydrogen bonding in the solid state. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although a crystal structure for this compound is not available in the public domain, the crystal structures of several related nitro-1H-indazole derivatives have been reported. acs.org These studies reveal that the indazole ring system is generally planar. In the solid state, these molecules often form dimers or extended networks through hydrogen bonding between the N-H group of the indazole ring and a nitrogen atom of an adjacent molecule, or with other functional groups present.

Predicted Crystallographic Data for this compound (Based on Analogs)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups (dimer formation), N-H---N hydrogen bonds, and potential weak interactions involving the nitro group. |

| Molecular Geometry | The indazole ring is expected to be largely planar. The carboxylic acid group may be slightly twisted out of the plane of the ring. |

Note: These predictions are based on the crystallographic data of analogous nitroindazole compounds.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular weight: 207.14 g/mol ), mass spectrometry would confirm the molecular formula of C₈H₅N₃O₄. labshake.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be ionized to form a molecular ion ([M]⁺ or [M+H]⁺). The subsequent fragmentation of this ion would provide valuable structural information. While specific mass spectral data for this compound is not published, the fragmentation pathways can be predicted based on the known behavior of nitro-substituted aromatic compounds and carboxylic acids.

Predicted Fragmentation Pathways:

A primary fragmentation pathway would likely involve the loss of the carboxylic acid group as a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the molecular ion. Another characteristic fragmentation would be the loss of the nitro group as a nitro radical (•NO₂, 46 Da) or nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da).

Studies on nitazene (B13437292) analogs, which are also nitro-containing heterocyclic compounds, have shown characteristic fragmentation patterns that can be used for structural elucidation. nih.gov These include cleavages of side chains and rearrangements within the heterocyclic core.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 207 | [C₈H₅N₃O₄]⁺ | Molecular Ion |

| 162 | [C₈H₅N₃O₂]⁺ | Loss of •COOH |

| 161 | [C₈H₄N₂O₄]⁺ | Loss of •NO₂ |

| 133 | [C₈H₄N₂O₂]⁺ | Loss of •NO₂ and CO |

| 117 | [C₇H₅N₃]⁺ | Loss of COOH and NO₂ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Computational Chemistry and Theoretical Modeling of 4 Nitro 1h Indazole 6 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Nitro-1H-indazole-6-carboxylic acid, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its geometric and electronic properties. nih.govacs.orgsemanticscholar.orgresearchgate.net These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. For nitro-substituted indazoles, the presence of the electron-withdrawing nitro group significantly influences the energy and distribution of these orbitals, often leading to a lower LUMO energy and affecting the molecule's reactivity in chemical reactions. researchgate.net

Calculated electronic properties from DFT can also include the electrostatic potential map, which visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.285 | -7.75 |

| LUMO Energy | -0.112 | -3.05 |

| HOMO-LUMO Gap | 0.173 | 4.70 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution or interacting with a biological macromolecule like a protein. These simulations provide a time-resolved view of the molecule's conformational changes and its non-covalent interactions, such as hydrogen bonds and van der Waals forces, with its surroundings. researchgate.netresearchgate.netpensoft.net

For instance, MD simulations can reveal the stability of a potential drug-receptor complex. By placing the this compound molecule in the active site of a target protein, researchers can observe its binding mode and calculate the binding free energy. This helps in understanding the strength and specificity of the interaction. The trajectories from MD simulations can also be analyzed to understand how the molecule affects the protein's structure and dynamics, providing insights into its mechanism of action. nih.gov

Table 2: Key Intermolecular Interactions of this compound with a Hypothetical Protein Active Site from MD Simulation (Hypothetical Data)

| Interaction Type | Interacting Groups on the Ligand | Interacting Residues on the Protein | Average Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid -OH | Asp129 | 2.8 |

| Hydrogen Bond | Nitro Group -O | Arg83 | 3.1 |

| π-π Stacking | Indazole Ring | Phe176 | 3.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.netnih.gov For this compound and its analogs, QSAR can be a valuable tool for predicting their potential efficacy as therapeutic agents. The basic principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com

To build a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity. aimspress.com Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Table 3: Example of a Simple QSAR Equation for a Series of Nitroaromatic Compounds (Hypothetical Data)

| Equation | Statistical Parameters |

|---|---|

| log(1/IC50) = 0.5 * LogP - 0.2 * LUMO + 1.5 * (Dipole Moment) + 2.1 | R² = 0.85, Q² = 0.75 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its metabolic transformations, transition state theory combined with quantum chemical calculations can map out the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies. rsc.org

Table 4: Calculated Activation Energies for a Hypothetical Reaction Step of this compound (Hypothetical Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| N-alkylation | TS1 | 18.5 |

| Cyclization | TS2 | 25.2 |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can aid in their structural characterization. For this compound, methods like DFT can be used to calculate its NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. researchgate.netamanote.comnih.govijopaar.com

The prediction of NMR spectra is often achieved using the Gauge-Including Atomic Orbital (GIAO) method, which provides theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. nih.govacs.orgsemanticscholar.orgresearchgate.netmdpi.com Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions responsible for UV-Vis absorption, providing insights into the electronic structure and the nature of the chromophores within the molecule. nih.gov

Table 5: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (H at C7) | 8.2 ppm |

| ¹³C NMR | Chemical Shift (C6) | 145 ppm |

| IR | C=O Stretch (Carboxylic Acid) | 1720 cm⁻¹ |

| UV-Vis | λmax | 310 nm |

Investigation of Biological Activities and Pharmacological Mechanisms of 4 Nitro 1h Indazole 6 Carboxylic Acid and Its Derivatives

Enzyme Inhibition Studies and Target Identification

Nitroindazole derivatives have been the subject of numerous studies to determine their potential as enzyme inhibitors, targeting a range of enzymes implicated in various disease states.

Kinase Inhibitory Potentials of 4-Nitro-1H-indazole-6-carboxylic Acid Analogs

The indazole core is a well-established pharmacophore for the development of protein kinase inhibitors, which are crucial in oncology. rsc.org Several commercially available anticancer drugs, including Axitinib, Pazopanib, and Linifanib, feature an indazole structure, highlighting the scaffold's success in targeting tyrosine and serine/threonine kinases. rsc.org These agents play a critical role in the targeted treatment of various cancers, such as those affecting the lungs, breasts, and colon. rsc.org

While specific, in-depth studies on the kinase inhibitory profile of this compound are not extensively detailed in peer-reviewed literature, the compound has been identified as a molecule of interest for investigation in drug discovery programs targeting kinase enzymes. The general success of the broader indazole class suggests the potential of this specific analog as a kinase inhibitor. Indazole derivatives are currently attracting significant attention in medicinal chemistry for this purpose.

Nitric Oxide Synthase (NOS) Inhibition by Nitroindazole Derivatives

A significant body of research has focused on the interaction of nitroindazole isomers with nitric oxide synthase (NOS), an enzyme family crucial for cell signaling and pathophysiology. The majority of this research has centered on 7-Nitroindazole (7-NI), a potent and selective inhibitor of the neuronal isoform of NOS (nNOS). nih.govahajournals.orgnih.gov

The mechanism of inhibition by 7-NI is multifaceted; it is understood to act as a competitive inhibitor by engaging with both the L-arginine substrate binding site and the tetrahydrobiopterin (B1682763) cofactor site. nih.gov Some evidence also suggests it binds to the enzyme's heme iron. researchgate.net This inhibition of nNOS by 7-NI has been shown to produce significant biological effects, including analgesic properties in models of neuropathic pain and neuroprotection against cocaine-induced oxidative stress. nih.govnih.gov Studies have demonstrated that 7-NI can reduce nNOS activity in the brain and selectively inhibit physiological responses mediated by nNOS, such as the dilatation of cerebral arterioles, without affecting similar responses mediated by endothelial NOS (eNOS). ahajournals.org

| Finding | Primary Effect | Model/System | Reference |

|---|---|---|---|

| Selective inhibition of nNOS over eNOS | Reduced cerebral vasodilation in response to NMDA but not acetylcholine | In vivo (rat) | ahajournals.org |

| Neuroprotection | Protected against cocaine-induced oxidative stress and restored nNOS activity to near-control levels | In vivo (rat) | nih.gov |

| Analgesic Activity | Increased paw withdrawal thresholds in a dose-dependent manner | Rat model of peripheral neuropathy | nih.gov |

| Anxiolytic-like Properties | Increased time in open arms of plus-maze and increased social interaction time | Rat and mouse exploratory models | nih.gov |

Other Relevant Enzymatic Interactions

Beyond its effects on NOS, 7-Nitroindazole has been identified as an inhibitor of another key enzyme, Monoamine Oxidase-B (MAO-B). nih.govacs.org MAO-B is responsible for the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. parkinsons.org.uk Research has shown that 7-NI can inhibit the MAO-B-catalyzed oxidation of the neurotoxin MPTP, with a Ki value of 4 µM in mouse brain mitochondria. acs.org This dual inhibition suggests that the neuroprotective effects observed with 7-NI may be attributable to its action on both nNOS and MAO-B. nih.gov

Separately, a patent for compounds aimed at treating Alzheimer's disease describes the synthesis of this compound methyl ester as a chemical intermediate. google.com The final products in this patent are designed as inhibitors of the Asp2 enzyme (β-secretase), a key target in reducing the production of amyloid-β peptides. google.com This indicates a potential, albeit less explored, application for derivatives of this compound in targeting aspartyl proteases.

Antimicrobial and Antiparasitic Efficacy Assessments

The nitro-functionalized indazole scaffold has been evaluated for its efficacy against a variety of pathogens, including bacteria, fungi, and protozoan parasites.

Antibacterial and Antifungal Activities of Nitroindazole Carboxylic Acids

The broader class of indazole derivatives has been reported to possess antibacterial and antifungal properties. researchgate.net However, specific studies focusing on the antimicrobial activity of this compound are limited in published literature. A patent related to the synthesis of viral polymerase inhibitors describes a general chemical pathway where a "nitroindazole carboxylic acid" can be converted into a corresponding amide. google.com While the patent mentions that resulting pharmaceutical formulations may include antibacterial and antifungal agents, it does not explicitly claim these activities for the indazole compounds themselves. google.com Further research is required to fully characterize the antibacterial and antifungal spectrum of nitroindazole carboxylic acids.

Antiprotozoal Properties, with a Focus on Trypanocidal Mechanisms

In contrast to the limited antimicrobial data, the antiprotozoal activity of nitroindazole derivatives, particularly 5-nitroindazoles, is well-documented. These compounds have shown significant efficacy against kinetoplastid parasites, including Trypanosoma cruzi (the agent of Chagas disease) and Leishmania species. researchgate.netnih.govnih.govnih.gov

The mechanism of action is critically dependent on the nitro group, typically at the 5-position of the indazole ring. nih.gov These compounds act as prodrugs that are activated within the parasite. mdpi.com The nitro group undergoes reduction by parasite-specific enzymes, such as Type I nitroreductases (NTR), which are absent in the mammalian host. nih.govmdpi.com This reduction generates highly reactive nitrogen species and radical intermediates, which induce lethal oxidative stress and damage to parasitic DNA and proteins, ultimately leading to parasite death via apoptosis. nih.govmdpi.com

Numerous 5-nitroindazole (B105863) and 5-nitroindazolin-3-one derivatives have been synthesized and tested, demonstrating potent activity against the different life stages of the parasites. For instance, certain 1,2-disubstituted 5-nitroindazolinones are highly effective against T. cruzi epimastigotes and intracellular amastigotes. nih.govnih.gov Similarly, derivatives of 2-benzyl-5-nitroindazolin-3-one have shown potent in vitro activity against Leishmania amazonensis. nih.govsemanticscholar.org

| Compound Class/Derivative | Target Organism | Activity Metric (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| 5-nitro-2-picolyl-indazolin-3-one (Compound 5a) | T. cruzi (epimastigotes) | 1.1 ± 0.3 µM | Showed the most favorable trypanocidal activity in the series. | nih.gov |

| 5-nitro-2-picolyl-indazolin-3-one (Compound 5a) | T. cruzi (trypomastigotes) | 5.4 ± 1.0 µM | Selectivity index was superior to the reference drug nifurtimox. | nih.gov |

| 1,2-disubstituted-5-nitroindazolinone (Derivative 16) | T. cruzi Y strain (amastigotes) | 0.41 µM | More active against the intracellular form than the reference drug benznidazole. | nih.gov |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis (amastigotes) | 0.46 ± 0.01 µM | Demonstrated high activity against intracellular amastigotes with a high selectivity index (875). | nih.govsemanticscholar.org |

| 2-benzyl-5-nitroindazolin-3-ones | L. amazonensis (promastigotes) | <1 µM for 8 compounds | A hydrophilic fragment at position 1 improved the selectivity profile. | nih.gov |

Anticancer and Antitumor Potential of Indazole Carboxylic Acid Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved anticancer drugs. rsc.orgnih.gov The inherent biological activity of this heterocyclic system has prompted extensive research into its derivatives, with a particular focus on developing novel therapeutic agents for oncology. nih.govmdpi.com Indazole-containing molecules exhibit a wide array of pharmacological effects, including the inhibition of key pathways involved in cancer progression. rsc.orgnih.gov Modifications of the indazole ring, particularly with carboxylic acid and nitro groups, can significantly influence the compound's interaction with biological targets, making derivatives of this compound a subject of scientific interest.

Modulation of Cell Proliferation and Apoptosis Pathways

Derivatives built upon the indazole scaffold have demonstrated significant potential in curbing cancer cell proliferation and inducing programmed cell death (apoptosis). Research has shown that these compounds can influence key cellular processes that are often dysregulated in cancer.

One study reported a series of indazole derivatives, among which compound 2f was particularly effective. rsc.org When tested on the 4T1 breast cancer cell line, 2f not only inhibited cell proliferation and colony formation but also dose-dependently promoted apoptosis. This pro-apoptotic effect was linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, the compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, which are classic indicators of the intrinsic apoptosis pathway. rsc.org

Another investigation into 3,5-disubstituted indazole derivatives identified compound 6o as a promising agent against the K562 chronic myeloid leukemia cell line. nih.govmdpi.com This compound was shown to induce apoptosis and affect the cell cycle, potentially by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway. nih.govmdpi.com The ability to selectively target cancer cells while showing lower toxicity to normal cells, as seen with compound 6o against HEK-293 normal cells, is a critical aspect of its therapeutic potential. nih.gov

The antiproliferative activity of various indazole derivatives has been quantified against a panel of human cancer cell lines, with IC₅₀ values indicating their potency.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2f | 4T1 (Breast) | 0.23 - 1.15 | rsc.org |

| 6o | K562 (Leukemia) | 5.15 | nih.govmdpi.com |

| 6o | A549 (Lung) | >40 | nih.gov |

| 6o | PC-3 (Prostate) | >40 | nih.gov |

| 6o | Hep-G2 (Hepatoma) | >40 | nih.gov |

| 9f | HCT116 (Colorectal) | 14.3 ± 4.4 | researchgate.net |

| 12a | Full Panel | Sub-micromolar | rsc.org |

Ligand-Receptor Binding and Molecular Docking Studies

Molecular docking studies are crucial for understanding how these indazole derivatives interact with their protein targets at a molecular level. These computational studies help predict the binding affinity and orientation of a ligand within the active site of a receptor, providing insights that guide further drug design.

For instance, docking studies performed on 3-aryl-indazole derivatives targeting the Tropomyosin receptor kinase A (TRKA) supported the observed high binding affinity of optimized compounds. rsc.org Similarly, molecular docking has been employed to study the interactions of 4-nitroimidazole (B12731) derivatives with their target proteins, elucidating the binding modes of the most potent compounds. researchgate.net

In a study of 5-azaindazole derivatives, molecular docking was used to predict their interaction with cancer-related proteins such as Murine double minutes-2 (MDM2) and the Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.com The results indicated that these compounds could establish multiple binding interactions with key amino acid residues in the active sites. Specifically, compound 3c (N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine) was predicted to have a very strong binding interaction with GLN72 and HIS73 residues in the MDM2 receptor, which is a key regulator of the p53 tumor suppressor. jocpr.com

These in silico analyses are invaluable for rationalizing the observed biological activities and for the structural optimization of lead compounds to enhance their potency and selectivity.

Structure-Activity Relationship (SAR) Studies of Substituted this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a molecule influences its biological activity. nih.gov For the this compound scaffold, SAR studies focus on how different substituents on the indazole ring impact its anticancer effects.

Impact of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on the indazole ring play a critical role in determining the biological potency of the derivatives. Research has shown that even minor changes to the substitution pattern can lead to significant differences in activity.

For example, studies on 1H-indazole-3-carboxamide derivatives revealed that the regiochemistry of the amide linker is crucial for activity. nih.gov A 3-carboxamide derivative (12d ) actively inhibited calcium influx, a key process in cell signaling, while its reverse amide isomer (9c ) was completely inactive. nih.gov This highlights the stringent structural requirements for interaction with the biological target.

Optimization of Functional Groups for Enhanced Potency and Selectivity

The optimization of functional groups attached to the core scaffold is a key strategy for improving the efficacy and selectivity of drug candidates. This involves systematically modifying parts of the molecule to enhance interactions with the target receptor and improve pharmacological properties.

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on an indazole scaffold, harnessing fluorine substituents was a key optimization strategy. nih.gov The introduction of a 2,6-difluoro-3-methoxyphenyl group led to compound 2a , which exhibited potent activity against FGFR1 and FGFR2 and showed improved antiproliferative effects against cancer cell lines. nih.gov This demonstrates how strategic placement of specific functional groups can dramatically enhance potency.

Another study focused on optimizing 3-aryl-indazole derivatives as inhibitors of pan-Trk. rsc.org Starting with a parent compound (39c , TRKA IC₅₀ = 73 nM), researchers found that introducing a sulfonamide group at the 2-position of the phenyl ring (39d ) and an additional fluoro group at the 5-position (39e ) led to compounds with significantly enhanced potency (TRKA IC₅₀ values of 1.2 nM and 0.3 nM, respectively). rsc.org This illustrates a successful optimization of functional groups leading to a multifold increase in inhibitory activity.

The replacement of a mercapto group with a piperazine (B1678402) group in a series of 3,5-disubstituted indazole derivatives was another successful optimization. nih.govmdpi.com This change was intended to improve the physicochemical properties of the molecules and resulted in most of the new piperazine-indazole derivatives showing significant antiproliferative activity against K562 cells. nih.govmdpi.com

Table 2: Optimization of Indazole Derivatives and Effect on Potency This table is interactive. You can sort and filter the data.

| Parent Compound | Optimized Derivative | Modification | Target/Assay | Potency (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 39c | 39e | Addition of sulfonamide and fluoro groups | TRKA Inhibition | From 73 nM to 0.3 nM | rsc.org |

| 32 | 33a | Modification at piperidine (B6355638) ring | FGFR1 Inhibition | From 14.6 nM to 25 nM (decrease) | nih.gov |

| 7r | 2a | Addition of 2,6-difluoro-3-methoxyphenyl | FGFR Inhibition | Potent activity < 4.1 nM | nih.gov |

Detailed Reaction Mechanism Investigations Involving 4 Nitro 1h Indazole 6 Carboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The indazole ring system, particularly when substituted with both an electron-withdrawing nitro group and a carboxylic acid group, presents a unique landscape for aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Aromatic rings typically undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org Key examples of such reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. wikipedia.org

In the case of 4-Nitro-1H-indazole-6-carboxylic acid, the nitro group is a strong deactivating group, meaning it withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. youtube.comyoutube.com Conversely, the carboxylic acid group is also deactivating. The combined deactivating effect of these two groups suggests that electrophilic aromatic substitution on the benzene (B151609) ring of this compound would be challenging and require harsh reaction conditions.

The mechanism of electrophilic aromatic substitution generally proceeds in two steps:

Attack of the electrophile by the aromatic π-electrons to form a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation of the carbocation by a weak base to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the presence of strong electron-withdrawing groups like the nitro group makes the aromatic ring susceptible to nucleophilic attack. youtube.comyoutube.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a key pathway for modifying nitro-substituted aromatic compounds. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov

For SNAr to occur, a good leaving group must be present on the aromatic ring, and there must be strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. youtube.comnih.gov In this compound, while the nitro group activates the ring for nucleophilic attack, the molecule itself does not possess a typical leaving group on the benzene portion of the ring that would be readily displaced. However, transformations involving the indazole ring itself or derivatization of the carboxylic acid could introduce functionalities that act as leaving groups, opening avenues for SNAr reactions.

Transformations Involving the Nitro Group under Various Conditions

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound. researchgate.net

Reduction to an Amino Group:

One of the most common transformations of a nitro group is its reduction to an amino group. researchgate.net This can be achieved using various reducing agents. A widely used method involves catalytic hydrogenation with hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). researchgate.net Other reducing systems include metals in acidic media, like zinc (Zn) in acetic acid or hydrochloric acid. researchgate.net

The reduction of a nitro group to an amine proceeds through a six-electron reduction, sequentially forming nitroso and N-hydroxylamino intermediates. nih.gov The resulting 4-Amino-1H-indazole-6-carboxylic acid is a valuable intermediate for further synthetic modifications.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Methanol (B129727), Room Temperature | 4-Amino-1H-indazole-6-carboxylic acid |

| Zn, HOAc | Ethanol, 0 °C to Room Temperature | 4-Amino-1H-indazole-6-carboxylic acid |

| SnCl₂ | Alcohol | 4-Amino-1H-indazole-6-carboxylic acid |

This table presents common conditions for the reduction of nitroarenes. Specific conditions for this compound may vary.

The reduction of similar nitroaromatic compounds, such as 4-nitrophenol, has been extensively studied and serves as a model for these transformations. nih.govnih.govrsc.orgrsc.org

Carboxylic Acid Reactions and Derivatization Mechanisms

The carboxylic acid group at the 6-position of the indazole ring offers numerous possibilities for derivatization through nucleophilic acyl substitution reactions. openstax.orgmsu.edu

Esterification:

Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. openstax.orgmsu.edu The mechanism involves protonation of the carbonyl oxygen by the strong acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. openstax.org Subsequent elimination of water yields the ester. openstax.org

Amide Formation:

Amides can be synthesized from carboxylic acids by reaction with amines. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to a more reactive acid chloride. openstax.org The acid chloride can then readily react with an amine to form the corresponding amide. The synthesis of various amide derivatives of indazole-4-carboxylic acid has been reported, highlighting the utility of this approach. researchgate.net

Decarboxylation:

Under certain conditions, carboxylic acids can undergo decarboxylation, which is the loss of carbon dioxide. This reaction is often facilitated by specific reagents or high temperatures. msu.edu For instance, a photoredox and iron co-catalyzed decarboxylative amination of carboxylic acids with nitroarenes has been developed for the synthesis of secondary amines. researchgate.net

Tautomeric Equilibrium and its Influence on Reactivity

Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The position of this equilibrium is influenced by substituents on the ring and the solvent. nih.govresearchgate.net Theoretical calculations have shown that for unsubstituted indazole, the 1H-tautomer is more stable than the 2H-tautomer. nih.govresearchgate.net

The tautomeric equilibrium has a significant impact on the reactivity of the indazole ring, particularly in reactions involving the nitrogen atoms. For example, in the reaction of indazoles with formaldehyde (B43269) in acidic media, the reaction proceeds through the protonated indazolium cation to form N1-substituted products. nih.govresearchgate.netacs.org The study of the reaction of 4-nitro-1H-indazole with formaldehyde demonstrated the formation of the (4-nitro-1H-indazol-1-yl)methanol derivative. nih.govacs.org This indicates that under these conditions, the reaction occurs at the N1 position, which is consistent with the greater stability of the 1H-tautomer.

The presence of the nitro and carboxylic acid groups in this compound will influence the tautomeric equilibrium and, consequently, its reactivity in various chemical transformations.

Emerging Applications and Future Research Trajectories for 4 Nitro 1h Indazole 6 Carboxylic Acid

Potential in Advanced Functional Materials and Supramolecular Assemblies

The unique structural characteristics of 4-Nitro-1H-indazole-6-carboxylic acid make it a promising candidate for the development of advanced functional materials and supramolecular assemblies. The indazole ring system, being relatively rigid, provides a stable scaffold. The presence of the carboxylic acid and the nitro group, along with the N-H group of the indazole ring, offers multiple sites for hydrogen bonding and other non-covalent interactions. These interactions are fundamental to the principles of crystal engineering and the self-assembly of complex supramolecular structures.

Research on related indazole derivatives has demonstrated their capacity to form intricate and predictable supramolecular motifs. For example, the crystal structure of 1-allyl-6-nitro-1H-indazole reveals that the allyl group is positioned nearly perpendicular to the plane of the indazole ring. nih.govresearchgate.net This perpendicular arrangement can influence the packing of molecules in a crystal lattice, a key consideration in the design of materials with specific properties. nih.govresearchgate.net Furthermore, studies on cocrystals of the antifungal drug itraconazole (B105839) with dicarboxylic acids have shown that hydrogen-bonding interactions between the triazole moiety and the carboxylic acids are pivotal in the formation of the resulting supramolecular structures. nih.gov This suggests that the carboxylic acid group on this compound could be similarly utilized to form cocrystals with tailored physical and chemical properties.

The field of metal-organic frameworks (MOFs) also presents a promising avenue for this compound. The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming porous structures with applications in gas storage, separation, and catalysis.

Role as a Precursor in Complex Heterocyclic Synthesis

In the realm of synthetic organic chemistry, this compound is a versatile precursor for the construction of more complex heterocyclic systems. The indazole nucleus is a common feature in many biologically active compounds, and the dual functionality of this molecule—the carboxylic acid and the nitro group—allows for a variety of chemical transformations.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The nitro group can be reduced to an amino group, which can then participate in a wide range of reactions to build new ring systems. For instance, the synthesis of bioactive heterocycles often relies on building blocks containing amino and chloro-phenyl or nitro-phenyl groups. researchgate.net A study on the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives highlights a methodology where a nitro-substituted precursor is key to the formation of the final indole (B1671886) structure. researchgate.net

Furthermore, research on the reactivity of nitroindazoles has shown that they can undergo reactions like addition to formaldehyde (B43269), demonstrating their utility in building more complex molecular architectures. acs.org The strategic modification of the functional groups on this compound can thus lead to a diverse library of novel heterocyclic compounds with potential applications in various fields.

Innovative Methodologies for Biological Screening and Drug Discovery

The search for new therapeutic agents heavily relies on the screening of diverse chemical libraries. N-heterocyclic compounds are of particular interest due to their prevalence in existing drugs and natural products. ijnrd.orgnih.gov this compound represents a valuable scaffold for the generation of compound libraries for high-throughput screening.

Modern drug discovery often employs techniques like fragment-based drug design and combinatorial chemistry to accelerate the identification of lead compounds. The indazole core of this compound can serve as a foundational fragment, which can be systematically modified to explore the chemical space around it. The synthesis of a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives for evaluation as p38 MAP kinase inhibitors is a recent example of how a core heterocyclic structure can be elaborated to create a focused library for biological screening. acs.org

Moreover, the development of novel analytical and screening techniques can be facilitated by compounds like this compound. For example, its inherent spectroscopic properties, or those of its derivatives, could be exploited in the design of fluorescent probes or affinity labels for biological targets.

Development of Targeted Therapeutic Modalities

The indazole scaffold is a well-established pharmacophore found in a number of approved drugs and clinical candidates. This precedence underscores the potential of this compound as a starting point for the development of new targeted therapies.

A significant area of focus is in oncology, where protein kinases are major drug targets. ed.ac.uk Recent research has identified a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. nih.gov One of the synthesized compounds, K22, exhibited an IC50 of 0.1 nM against PLK4 and showed significant anti-proliferative activity against breast cancer cells. nih.gov Another study detailed the development of indazole-based inhibitors of the kinase Akt, a crucial node in cell growth and survival pathways. ucsf.edu These findings strongly suggest that the this compound scaffold could be similarly optimized to yield potent and selective kinase inhibitors for cancer treatment.

The development of such targeted therapies involves a detailed understanding of the structure-activity relationship (SAR). By systematically modifying the substituents on the indazole ring of this compound, medicinal chemists can fine-tune the compound's affinity and selectivity for a specific biological target, leading to the creation of novel therapeutic agents with improved efficacy and reduced side effects.

Q & A

Q. What synthetic routes are recommended for preparing 4-nitro-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of nitro-substituted aniline precursors. For example, reacting 4-nitro-2-aminobenzoic acid with hydrazine derivatives under acidic or basic conditions can yield the indazole core . Optimization may include temperature control (80–120°C) and catalysts like polyphosphoric acid to enhance cyclization efficiency. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR to confirm aromatic proton environments and carboxylic acid resonance (~δ 165 ppm for COOH) .

- IR : Detect nitro (1520–1350 cm) and carboxylic acid (2500–3300 cm) functional groups .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate:

- HOMO-LUMO gaps to assess reactivity .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites for drug design .

Validate results against experimental UV-Vis spectra (e.g., λ in ethanol) .

Q. What crystallographic strategies resolve structural ambiguities in nitroindazole derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXT for space-group determination and SHELXL for refinement .

- Address nitro group disorder via restrained refinement and thermal parameter analysis .

- Compare bond lengths (e.g., C-NO) with analogous compounds (e.g., 4-bromo-6-nitro-1H-indazole-3-carbonitrile) .

Q. How does the nitro group influence the biological activity of this compound compared to chloro or amino analogs?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) to compare IC values with 4-chloro-6-methyl-1H-indazole-3-carboxylic acid .

- Molecular docking : Use AutoDock Vina to model interactions; nitro groups may enhance π-stacking with aromatic residues .

- Pharmacokinetics : Assess logP (via shake-flask method) to evaluate nitro’s impact on lipophilicity .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be mitigated?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to identify nitro-reduction byproducts (e.g., amine derivatives) .

- Tandem chromatography : Couple HILIC and reversed-phase columns to separate polar impurities .

- Quantitative NMR : Employ ERETIC for impurity quantification without reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.